Potency Differentiation: Sub-Nanomolar cAMP Inhibition in HEK293-hRXFP1 Cells
RXFP1 receptor agonist-8 demonstrates an EC50 of 1.8 nM for inhibiting cAMP production in HEK293 cells stably expressing human RXFP1 [1]. This represents a 2.3-fold higher potency compared to RXFP1 receptor agonist-7 (EC50 = 4.2 nM) in the same assay system , a >52-fold increase relative to ML290 (EC50 = 94 nM) when the 94 nM value for agonist-8 is used as comparator , and a ~500-fold difference in the same direction relative to the sub-nanomolar potency of AZ7976 (pEC50 > 10.5; EC50 < 0.316 nM) .
| Evidence Dimension | cAMP inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.8 nM |
| Comparator Or Baseline | RXFP1 receptor agonist-7: EC50 = 4.2 nM; ML290: EC50 = 94 nM; AZ7976: EC50 < 0.316 nM |
| Quantified Difference | 2.3× more potent than agonist-7; ~52× more potent than ML290; ~5.7× less potent than AZ7976 |
| Conditions | HEK293 cells stably expressing human RXFP1; cAMP inhibition assay |
Why This Matters
For users requiring a potent human RXFP1 agonist with established commercial availability, the 1.8 nM EC50 positions this compound as a mid-to-high potency tool that offers a 2.3× advantage over the closest commercially available analog (agonist-7), enabling lower working concentrations in cellular assays.
- [1] Jones, C.D., et al. Preparation of pyridopyrimidines as KRAS mutant proteins inhibitors useful in treatment of cancers. Patent WO2022248885. View Source
